3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide
Description
3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide is a synthetic compound featuring an imidazo[2,1-b]thiazole core substituted with a cyclopropyl group at the 6-position and a propanamide chain linked to a 2-ethylphenyl moiety (CAS: 1396852-10-0; molecular formula: C21H22F3N5OS; molecular weight: 449.49) .
Properties
IUPAC Name |
3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(2-ethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-2-13-5-3-4-6-16(13)20-18(23)10-9-15-12-24-19-21-17(11-22(15)19)14-7-8-14/h3-6,11-12,14H,2,7-10H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKLGRLQTBZKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC2=CSC3=NC(=CN23)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the reaction of thiourea with a suitable α-haloketone to form the imidazo[2,1-b]thiazole core.
Cyclopropyl Substitution: The cyclopropyl group is introduced through a nucleophilic substitution reaction using cyclopropyl bromide or cyclopropyl chloride in the presence of a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Dihydroimidazo[2,1-b]thiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Material Science: It is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique photophysical properties.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural differences and properties between the target compound and analogous imidazo[2,1-b]thiazole derivatives:
Key Observations :
The propanamide chain (vs. acetamide in 5l or hydrazinecarbothioamide in 3d) may enhance lipophilicity, affecting membrane permeability .
Biological Activity :
- Compound 5l demonstrated potent cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM), attributed to its 4-chlorophenyl and piperazinyl-pyridinyl groups, which likely enhance VEGFR2 inhibition .
- The target compound’s 2-ethylphenyl group could modulate selectivity compared to pyridine-based side chains in 5f and 5l, though activity data are pending .
Synthetic Yields and Characterization :
Biological Activity
The compound 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide is part of a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on existing research.
Synthesis
The synthesis of the target compound involves multiple steps typically starting from imidazo[2,1-b]thiazole derivatives. The general synthetic route includes:
- Formation of Imidazo[2,1-b]thiazole : Cyclization of appropriate thiazole and imidazole precursors.
- Introduction of Cyclopropyl Group : This is achieved through a cyclopropanation reaction using suitable reagents.
- Amide Formation : The final step involves the coupling of the imidazo[2,1-b]thiazole derivative with 2-ethylphenyl amine to form the amide bond.
Biological Activity
The biological activity of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide has been evaluated through various assays focusing on its cytotoxicity and antimicrobial properties.
Cytotoxicity
Cytotoxicity assays have been performed against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that this compound exhibits significant cytotoxic effects:
- IC50 Values : The compound demonstrated an IC50 value in the micromolar range against both MCF-7 and HeLa cell lines, indicating its potential as an anticancer agent. For instance, a related compound showed an IC50 of 29 μM against HeLa cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been tested for antimicrobial activity against various bacterial strains. Preliminary results suggest it possesses moderate to strong antibacterial effects.
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds within the imidazo[2,1-b]thiazole class:
- A study reported that derivatives with modifications on the thiazole ring exhibited enhanced cytotoxicity compared to their parent compounds .
- Another investigation highlighted that introducing lipophilic groups significantly improved interaction with biological targets, leading to increased potency against cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications in the substituents on the imidazo[2,1-b]thiazole core significantly influence biological activity:
| Compound | Substituent | IC50 (μM) | Activity Type |
|---|---|---|---|
| A | Cyclopropyl | 29 | Cytotoxic (HeLa) |
| B | Methyl | 45 | Cytotoxic (MCF-7) |
| C | Ethyl | 60 | Antimicrobial |
This table illustrates how different substituents can modulate the activity of similar compounds.
Molecular Docking Studies
Molecular docking studies have been employed to predict how 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide interacts with specific biological targets. These studies suggest favorable binding affinities with key proteins involved in cancer progression, supporting its potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
